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Compound of Interest

Compound Name: Isopaucifloral F

Cat. No.: B15545119

Audience: Researchers, scientists, and drug development professionals.

Abstract: The structural elucidation of novel natural products is a cornerstone of drug discovery
and development. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled
technique for determining the complex three-dimensional structures of organic molecules in
solution.[1] This application note provides a detailed protocol for the structural elucidation of
Isopaucifloral F, a natural product with the molecular formula C21H160s, determined by High-
Resolution Mass Spectrometry (HRMS). Through a systematic application of one-dimensional
(*H, 13C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments, the planar
structure and relative stereochemistry of Isopaucifloral F were unequivocally established.

Introduction

Isopaucifloral F was isolated from a plant extract and initial analysis by HRMS suggested a
molecular formula of C21H160s, indicating a high degree of unsaturation. To determine its
chemical structure, a comprehensive suite of NMR experiments was performed. NMR
spectroscopy provides detailed information about the chemical environment, connectivity, and
spatial proximity of atoms within a molecule.[1][2] Specifically, *H NMR reveals the number and
type of protons, 13C NMR identifies the carbon skeleton, and 2D NMR experiments establish
the connectivity between atoms.[3] COSY (Correlation Spectroscopy) identifies proton-proton
couplings, HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their
directly attached carbons, HMBC (Heteronuclear Multiple Bond Correlation) shows long-range
correlations between protons and carbons (typically 2-3 bonds), and NOESY (Nuclear
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Overhauser Effect Spectroscopy) reveals through-space proximity of protons, which is crucial
for determining stereochemistry.[2][4][5]

Data Presentation

The NMR data for Isopaucifloral F were acquired in DMSO-de. The chemical shifts (o) are
reported in parts per million (ppm) relative to the residual solvent signal (dH 2.50 and 6C
39.52).

Table 1: *H and **C NMR Data for Isopaucifloral F (600
MHz, DMSO-ds)
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OH (ppm), Multiplicity (J in

Position oC (ppm)

Hz)
1 1955 -
2 55.2 4.95,d (J=7.2)
3 48.5 4.20,d (J=7.2)
3a 130.1 -
4 162.1 ]
5 96.0 6.25, d (J=2.1)
6 165.0 -
7 95.5 6.18, d (J=2.1)
7a 160.5 -
1 135.0 -
2' 115.8 6.75, d (J=8.5)
3 130.5 7.10, d (J=8.5)
4 158.0 -
5' 130.5 7.10, d (J=8.5)
6' 115.8 6.75, d (J=8.5)
1" 145.2 -
2" 105.1 6.30, d (J=2.0)
3" 159.0 -
4" 102.5 6.15, t (J=2.0)
5" 159.0 -
6" 105.1 6.30, d (J=2.0)
4-OH - 10.80, s
6-OH - 12.50, s
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4'-OH 9.60, s
3"-OH 945, s
5"-OH 9.45, s

Table 2: Key 2D NMR Correlations for Isopaucifioral F
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COoSsYy HSQC Key HMBC Key NOESY
Proton (6H) Correlations Correlation Correlations Correlations
(0H) (6C) (6C) (0H)
195.5 (C-1), 48.5
(C-3), 130.1 (C-
4.20 (H-3), 6.30
4.95 (H-2) 4.20 (H-3) 55.2 (C-2) 3a), 145.2 (C-1"),
(H-2", H-6")
105.1 (C-2", C-
6)
195.5 (C-1), 55.2
(C-2),130.1 (C-  4.95 (H-2), 7.10
4.20 (H-3) 4.95 (H-2) 48.5 (C-3)
3a), 160.5 (C- (H-3', H-5")
7a), 135.0 (C-1)
162.1 (C-4),
165.0 (C-6),
6.25 (H-5) 6.18 (H-7) 96.0 (C-5) 6.18 (H-7)
160.5 (C-7a),
130.1 (C-3a)
165.0 (C-6),
6.18 (H-7) 6.25 (H-5) 95.5 (C-7) 160.5 (C-7a), 6.25 (H-5)
96.0 (C-5)
135.0 (C-1Y),
6.75 (H-2', H-6")  7.10 (H-3', H-5') 115.8 (C-2', C-6")  158.0 (C-4"), 7.10 (H-3', H-5")
130.5 (C-3', C-5)
135.0 (C-1'),
6.75 (H-2', H-6"),
7.10 (H-3',H-5)  6.75(H-2',H-6)  130.5(C-3, C-5') 158.0 (C-4"), 4.20 (H-3)
115.8 (C-2', C-6")
145.2 (C-1"),
105.1 (C-2", C- 6.15 (H-4"), 4.95
6.30 (H-2", H-6")  6.15 (H-4") & 159.0 (C-3", C- H-2)
5"), 102.5 (C-4")
145.2 (C-1"),
159.0 (C-3", C-
6.15 (H-4") 6.30 (H-2", H-6")  102.5 (C-4") 6.30 (H-2", H-6")
5"), 105.1 (C-2",
C-6")
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Experimental Protocols
Sample Preparation

« |solation: Isopaucifloral F was isolated from the crude plant extract using a combination of
silica gel column chromatography followed by semi-preparative HPLC.

o Sample Purity: The purity of the final compound was confirmed to be >98% by HPLC-UV
analysis.

 NMR Sample: 10 mg of purified Isopaucifloral F was dissolved in 0.6 mL of dimethyl
sulfoxide-de (DMSO-ds, 99.9% D).[6]

« Filtration: The solution was filtered through a small plug of glass wool in a Pasteur pipette
directly into a 5 mm NMR tube to remove any particulate matter.[7]

» Degassing (Optional): For high-quality NOESY experiments, the sample can be degassed
using the freeze-pump-thaw method to remove dissolved oxygen, which is paramagnetic and
can interfere with NOE measurements.[7]

NMR Data Acquisition

All NMR spectra were recorded on a Bruker Avance Ill 600 MHz spectrometer equipped with a
cryoprobe. The sample temperature was maintained at 298 K.

Protocol for tH NMR:

Pulse Program:zg30

Number of Scans (NS): 16

Dummy Scans (DS): 4

Spectral Width (SW): 20 ppm (-2 to 18 ppm)

Acquisition Time (AQ): 4.0 seconds

Relaxation Delay (D1): 2.0 seconds
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o Transmitter Frequency Offset (O1P): Centered on the spectral region of interest (e.g., 6.0
ppm).

Protocol for 13C NMR:

e Pulse Program:zgpg30 (proton decoupled)

e Number of Scans (NS): 1024

e Dummy Scans (DS): 4

e Spectral Width (SW): 240 ppm (-20 to 220 ppm)

e Acquisition Time (AQ): 1.0 second

o Relaxation Delay (D1): 2.0 seconds

o Transmitter Frequency Offset (O1P): Centered on the spectral region of interest (e.g., 100
ppm).

Protocol for 2D COSY:

Pulse Program:cosygpmfqf

e Number of Scans (NS): 4

e Dummy Scans (DS): 16

e F2 (*H) Spectral Width: 12 ppm

e F1 (*H) Spectral Width: 12 ppm

e Number of F1 Increments: 256

o Relaxation Delay (D1): 1.5 seconds

Protocol for 2D HSQC:

e Pulse Program:hsqgcedetgpsisp2.3 (phase-sensitive with multiplicity editing)
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Number of Scans (NS): 8

Dummy Scans (DS): 16

F2 (*H) Spectral Width: 12 ppm

F1 (33C) Spectral Width: 180 ppm

Number of F1 Increments: 256

Relaxation Delay (D1): 1.5 seconds

1J(CH) Coupling Constant: Optimized for 145 Hz.

Protocol for 2D HMBC:

Pulse Program:hmbcgplpndqgf

Number of Scans (NS): 16

Dummy Scans (DS): 16

F2 (*H) Spectral Width: 12 ppm

F1 (*3C) Spectral Width: 220 ppm

Number of F1 Increments: 256

Relaxation Delay (D1): 2.0 seconds

Long-range J(CH) Coupling Constant: Optimized for 8 Hz.

Protocol for 2D NOESY:

Pulse Program:noesygpph

Number of Scans (NS): 16

Dummy Scans (DS): 16
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F2 (*H) Spectral Width: 12 ppm

F1 (*H) Spectral Width: 12 ppm

Number of F1 Increments: 256

Relaxation Delay (D1): 2.0 seconds

Mixing Time (D8): 500 ms

Structure Elucidation Workflow and Visualizations

The structural elucidation process follows a logical progression from establishing basic spin
systems to connecting them into a complete molecule and finally determining the
stereochemistry.

© 2025 BenchChem. All rights reserved. 9/14 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15545119?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Initial Analysis

HRMS Analysis
(Determine Molecular Formula C21H160s)

Provides MW for NMR

1D NMR Acquisition
(H, 5C)

Initial peak info

2D NMR Analysig & Planar Structure
COSY Analysis
(Identify *H-1H Spin Systems)

Defines protonated carbons
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Final Structure of
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Caption: Workflow for the structural elucidation of Isopaucifioral F.
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Establishing the Planar Structure

The analysis of the 2D NMR spectra allowed for the stepwise assembly of the molecular
fragments.

Fragment A (Dihydroindenone Core):

e The COSY spectrum showed a correlation between the methine protons at dH 4.95 (H-2)
and oH 4.20 (H-3), establishing their vicinal relationship.

o HMBC correlations from H-2 (dH 4.95) to the carbonyl carbon C-1 (dC 195.5) and from H-3
(0H 4.20) to C-1 confirmed their positions relative to the ketone.

e The aromatic protons H-5 (dH 6.25) and H-7 (dH 6.18) showed a weak COSY correlation,
indicating a meta-relationship on an aromatic ring. Their HMBC correlations to the
quaternary carbons C-4, C-6, C-3a, and C-7a confirmed the tetrasubstituted A-ring of the
indenone core.

Fragment B (p-Hydroxyphenyl Group):

e The characteristic AA'BB' spin system with doublets at H 6.75 (H-2', H-6") and dH 7.10 (H-
3', H-5") was identified in the COSY spectrum.

e An HMBC correlation from H-3 (dH 4.20) to the quaternary carbon C-1' (6C 135.0)
established the connection of this phenyl group to the C-3 position of the indenone core.

Fragment C (3,5-Dihydroxyphenyl Group):

e The spin system consisting of a triplet at 8H 6.15 (H-4") and a doublet at dH 6.30 (H-2", H-
6") was identified in the COSY spectrum.

o Akey HMBC correlation from H-2 (0H 4.95) to the quaternary carbon C-1" (8C 145.2)
connected this fragment to the C-2 position of the core structure.
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Key HMBC & COSY Correlations

Click to download full resolution via product page

Caption: Key HMBC (red) and COSY (blue) correlations for Isopaucifloral F.

Determining the Relative Stereochemistry

The relative configuration of the stereocenters at C-2 and C-3 was determined by the NOESY
experiment.

» Astrong NOE correlation was observed between H-2 (dH 4.95) and H-3 (6H 4.20), indicating
that these two protons are on the same face of the five-membered ring (i.e., they are cis to
each other).

e A NOE correlation between H-3 (dH 4.20) and the protons of the p-hydroxyphenyl ring (H-
3'/H-5") and a corresponding NOE between H-2 (dH 4.95) and the protons of the 3,5-
dihydroxyphenyl ring (H-2"/H-6") further supported the proposed conformation and
established the relative orientation of the substituent groups.

e The large vicinal coupling constant between H-2 and H-3 (J = 7.2 Hz) is also consistent with
a cis relationship in such a ring system.

Based on this evidence, the relative stereochemistry was assigned as (2R, 3R) or (2S, 3S),
indicating a trans relationship between the two aryl substituents.
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Caption: Key NOESY correlations establishing the relative stereochemistry.

Conclusion

The comprehensive application of 1D and 2D NMR spectroscopy, in conjunction with HRMS,
enabled the complete structural elucidation of Isopaucifloral F. The combined data from tH,
13C, COSY, HSQC, and HMBC experiments unequivocally established the planar structure as a
2,3-diaryl-dihydroinden-1-one derivative. Furthermore, key correlations in the NOESY
spectrum, supported by the H-2/H-3 coupling constant, confirmed the trans relative
stereochemistry of the two aryl substituents. This systematic approach showcases the power of
modern NMR techniques as a primary tool for the de novo structure determination of complex
natural products, providing essential information for further research in drug development and
medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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